Technical Monograph: Thiamine Acetate Hydrochloride
Technical Monograph: Thiamine Acetate Hydrochloride
This guide serves as a technical monograph for Thiamine Acetate Hydrochloride (also known as Acetylthiamine or Thiamine Impurity G). It addresses the compound's dual role in drug development: first, as a lipophilic prodrug candidate requiring bioactivation, and second, as a critical process-related impurity (EP Impurity G) in Thiamine API manufacturing.
Chemical Entity: 5-[2-(Acetyloxy)ethyl]-3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methylthiazolium chloride hydrochloride CAS: 1037-29-2 Role: Lipophilic Thiamine Precursor / Pharmacopeial Impurity Standard
Executive Technical Synthesis
Thiamine Acetate Hydrochloride differs from standard Thiamine Hydrochloride (Vitamin B1) by the acetylation of the hydroxyethyl side chain on the thiazole ring. This structural modification alters the physicochemical profile, specifically increasing lipophilicity (
Mechanism of Action (MoA) Summary: The pharmacological activity of Thiamine Acetate Hydrochloride is indirect . It functions as a prodrug .
-
Transport: The acetyl ester facilitates passive diffusion across lipid membranes (potentially bypassing saturable thiamine transporters like THTR-1/THTR-2).
-
Bioactivation: Cytosolic and plasma esterases hydrolyze the acetyl group, releasing free Thiamine.
-
Activation: Free Thiamine is pyrophosphorylated by Thiamine Pyrophosphokinase (TPK1) to form Thiamine Pyrophosphate (TPP) .[1]
-
Catalysis: TPP functions as the active coenzyme, utilizing the thiazolium C2-carbanion (ylid) to catalyze decarboxylation and transketolation reactions.[2]
Molecular Mechanism of Action
The core mechanism relies on the transformation of the acetate ester into the active ylid form.
Phase I: Bioactivation (Deacetylation)
Unlike Thiamine HCl, which is readily water-soluble but transport-limited, Thiamine Acetate acts as a substrate for Carboxylesterases (CES) .
-
Reaction: Hydrolysis of the ester bond at the C5-hydroxyethyl side chain.
-
Kinetics: This reaction is generally rapid in hepatic tissue but provides a "depot" effect in plasma, potentially altering the pharmacokinetic (
) profile compared to free thiamine.
Phase II: The Thiazolium Ylid Mechanism (The "True" MoA)
Once converted to TPP, the molecule's activity is dictated by the Thiazolium Ring .
-
Proton Abstraction: The C2 proton of the thiazolium ring is acidic (
in aprotic environments, but enzyme active sites lower this). -
Ylid Formation: Loss of the C2 proton generates a resonance-stabilized ylid (carbanion).
-
Nucleophilic Attack: This ylid acts as a nucleophile, attacking carbonyl carbons (e.g., Pyruvate,
-Ketoglutarate), forming a covalent intermediate that facilitates decarboxylation.
Pathway Visualization
The following diagram illustrates the metabolic cascade from the Acetate precursor to the active enzymatic cofactor.
Figure 1: Bioactivation cascade of Thiamine Acetate Hydrochloride to the active cofactor TPP.
Experimental Protocols for Drug Development
For researchers utilizing Thiamine Acetate Hydrochloride (either as a prodrug candidate or an impurity standard), the following protocols are critical.
Protocol A: In Vitro Metabolic Stability (Esterase Hydrolysis)
Objective: Determine the half-life (
Reagents:
-
Test Compound: Thiamine Acetate HCl (
). -
Matrix: Pooled Human Plasma or Liver S9 Fraction.
-
Quenching Solution: Acetonitrile with 0.1% Formic Acid.
Workflow:
-
Pre-incubation: Equilibrate plasma/S9 at
for 5 minutes. -
Initiation: Spike Thiamine Acetate HCl to a final concentration of
. -
Sampling: Aliquot
at min. -
Quenching: Immediately transfer aliquots into
ice-cold Quenching Solution containing Internal Standard (e.g., Thiamine- ). -
Clarification: Centrifuge at
for 15 min. -
Analysis: Inject supernatant into LC-MS/MS. Monitor transition for Thiamine Acetate (Parent) and Thiamine (Metabolite).
Acceptance Criteria:
-
Prodrug Success: rapid disappearance of parent (
min) with stoichiometric appearance of Thiamine. -
Impurity Stability: If testing as an impurity, stability in formulation buffers (pH 4.0–6.0) is required.
Protocol B: HPLC Separation (Impurity Profiling)
Objective: Quantify Thiamine Acetate (Impurity G) in the presence of Thiamine HCl. This is mandatory for USP/EP compliance in drug substance manufacturing.
Chromatographic Conditions:
| Parameter | Setting |
|---|
| Column | C18 End-capped (e.g., Inertsil ODS-3),
Differentiation Logic:
-
Thiamine: Elutes early (more polar).
-
Thiamine Acetate: Elutes later due to the lipophilic acetate ester.
-
Note: The ion-pairing agent (Hexanesulfonic acid) is critical to retain the positively charged thiazolium species.
Comparative Data Profile
The following table contrasts the physicochemical properties of the Acetate derivative versus the standard Hydrochloride salt.
| Feature | Thiamine Hydrochloride (Standard) | Thiamine Acetate Hydrochloride (Derivative) |
| Chemical Nature | Salt of free vitamin | Salt of O-acetyl ester |
| LogP (Lipophilicity) | -3.9 (Highly Hydrophilic) | ~ -1.5 (Moderately Hydrophilic) |
| Membrane Transport | Active Transport (THTR-1/2) | Passive Diffusion + Active Transport |
| Metabolic Fate | Direct phosphorylation to TPP | Hydrolysis |
| Regulatory Status | API (Active Ingredient) | Impurity (EP Impurity G) / Research Reagent |
| Stability | High in acidic media | Susceptible to hydrolysis at pH > 6.0 |
Mechanism of Action: The Thiazolium Core
To understand why the bioactivation leads to efficacy, one must visualize the electron flow within the thiazole ring of the resulting TPP.
Figure 2: The chemical mechanism of the Thiazolium ring (post-bioactivation).
Causality Explanation: The efficacy of Thiamine Acetate depends entirely on the C2-position of the thiazole ring. The acetate group at the tail (C5-side chain) does not participate in the catalytic cycle; it serves only to modify solubility or represents a manufacturing by-product. Once removed by esterases, the "Electron Sink" capability of the thiazolium ring is restored, allowing it to stabilize carbanion intermediates essential for carbohydrate metabolism.
References
-
European Pharmacopoeia (Ph. Eur.) . Thiamine Hydrochloride Monograph: Impurity G (Thiamine Acetate). European Directorate for the Quality of Medicines.
-
PubChem Compound Summary . Thiamine Acetate Hydrochloride (CID 71752508).[3] National Library of Medicine.
-
Bettendorff, L. (2020). Thiamine. In: Encyclopedia of Biological Chemistry III. Elsevier. (Detailed mechanism of TPP formation).
-
LGC Standards . Thiamine Acetate Hydrochloride (Impurity Reference Material).[3][4][5]
-
Volvert, M. L., et al. (2008).[6] Benfotiamine, a synthetic S-acyl thiamine derivative, has different mechanisms of action.... BMC Pharmacology.[6] (Context on lipophilic thiamine derivatives).
Sources
- 1. What is the mechanism of Thiamine Hydrochloride? [synapse.patsnap.com]
- 2. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 3. Thiamine Acetate Hydrochloride | C14H20Cl2N4O2S | CID 71752508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thiamine-d3 Hydrochloride | LGC Standards [lgcstandards.com]
- 5. veeprho.com [veeprho.com]
- 6. Pharmacokinetics of high-dose oral thiamine hydrochloride in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
